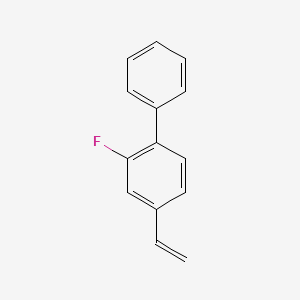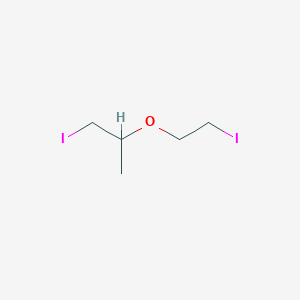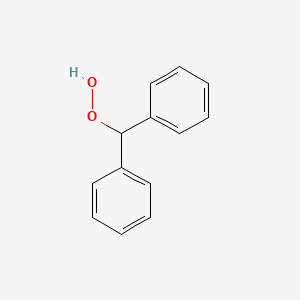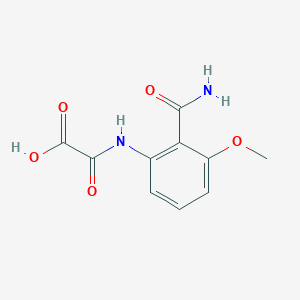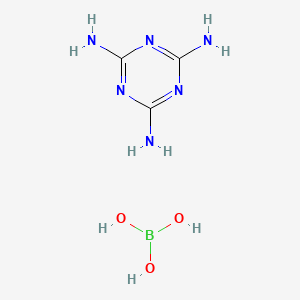
Melamine borate
Descripción general
Descripción
Melamine borate, also known by its CAS number 53587-44-3, is a chemical compound with the molecular formula C3H9BN6O3 and a molecular weight of 187.96 g/mol. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Melamine borate involves specific synthetic routes and reaction conditions. Detailed experimental procedures and outcomes for its synthesis can be found on specialized chemical synthesis databases. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Melamine borate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are specific to the desired outcome. The major products formed from these reactions depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Melamine borate is widely used in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of new therapeutic agents. Industrial applications may include its use in the production of specialized materials or chemicals .
Mecanismo De Acción
The mechanism of action of Melamine borate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. Detailed information on its mechanism of action can be found in specialized chemical databases .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
53587-44-3 |
|---|---|
Fórmula molecular |
C3H9BN6O3 |
Peso molecular |
187.96 g/mol |
Nombre IUPAC |
boric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.BH3O3/c4-1-7-2(5)9-3(6)8-1;2-1(3)4/h(H6,4,5,6,7,8,9);2-4H |
Clave InChI |
IUTYMBRQELGIRS-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.C1(=NC(=NC(=N1)N)N)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

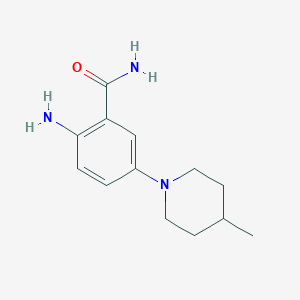

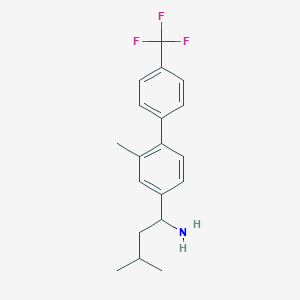


![2-Butynoic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B8472955.png)

![2-(4-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8472966.png)

